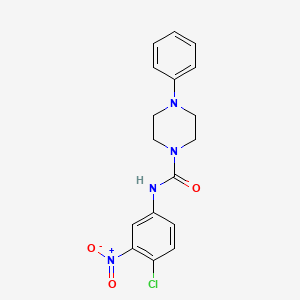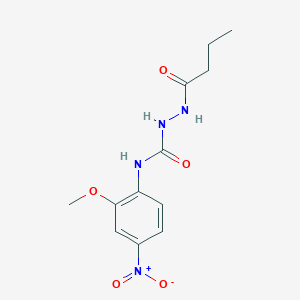![molecular formula C17H22N2O3S2 B4283938 1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B4283938.png)
1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine
Übersicht
Beschreibung
1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TESPO and has a molecular formula of C18H22N2O2S2.
Wirkmechanismus
The mechanism of action of TESPO is not fully understood. However, it is believed that TESPO acts by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases. TESPO has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation. TESPO has also been found to inhibit the activity of acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
TESPO has been found to have several biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are responsible for oxidative stress. TESPO has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). TESPO has been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
TESPO has several advantages for lab experiments. It is easy to synthesize and has a high yield. TESPO is stable under normal laboratory conditions and can be stored for long periods of time. However, TESPO has some limitations for lab experiments. It is insoluble in water and requires organic solvents for dissolution. TESPO is also a relatively new compound and its toxicity and side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for the study of TESPO. One direction is to investigate the potential use of TESPO in the treatment of other neurodegenerative disorders such as Huntington's disease, multiple sclerosis, and amyotrophic lateral sclerosis. Another direction is to investigate the potential use of TESPO in the treatment of cancer. TESPO has been found to have anti-tumor properties and further studies are needed to determine its efficacy in the treatment of various types of cancer. Additionally, further studies are needed to determine the toxicity and side effects of TESPO in humans.
Wissenschaftliche Forschungsanwendungen
TESPO has been extensively studied for its potential applications in various fields of science. It has shown promising results in the field of medicinal chemistry, where it has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties. TESPO has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-(thiophen-2-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c1-2-22-15-5-7-17(8-6-15)24(20,21)19-11-9-18(10-12-19)14-16-4-3-13-23-16/h3-8,13H,2,9-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOSDLDRIMNGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B4283858.png)
![methyl 2-[({[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4283874.png)
![2-{[4-isopropyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B4283877.png)
![2-{[5-(5-bromo-2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4283882.png)


![propyl 4-({[(2-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4283912.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4283918.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4283942.png)
![1-[(5-methyl-2-furyl)methyl]-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4283946.png)

![N-(tert-butyl)-4-({[(4-butylphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4283958.png)
![5-bromo-N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B4283966.png)

